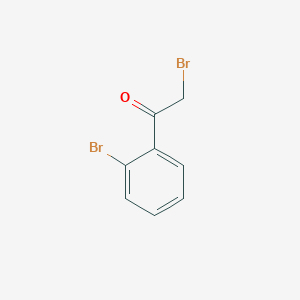

2-Bromo-1-(2-bromophenyl)ethanone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1-(2-bromophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXPJIJQTHJGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372109 | |

| Record name | 2-bromo-1-(2-bromophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49851-55-0 | |

| Record name | 2-bromo-1-(2-bromophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromophenacyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 1 2 Bromophenyl Ethanone

Classical Bromination Strategies for α-Bromo Aromatic Ketones

The introduction of a bromine atom at the α-position to a carbonyl group is a fundamental transformation in organic synthesis. For aromatic ketones like 2'-bromoacetophenone, the precursor to 2-bromo-1-(2-bromophenyl)ethanone, classical methods have been well-established.

Direct Bromination of Substituted Acetophenones

Direct bromination involves the reaction of a substituted acetophenone (B1666503) with elemental bromine. For instance, the synthesis of 2-bromo-1-(2,4-dichlorophenyl)ethanone is achieved by treating 1-(2,4-dichlorophenyl)ethanone with bromine in ethyl ether. prepchem.com Similarly, 2-bromo-1-(4-benzyloxy-phenyl)-ethanone can be prepared by reacting 4-benzyloxyacetophenone with bromine in a mixture of 1,4-dioxane (B91453) and tetrahydrofuran, catalyzed by anhydrous aluminum chloride. prepchem.comprepchem.com These methods, while effective, often require careful control of reaction conditions to prevent over-bromination and the handling of hazardous liquid bromine. shodhsagar.com

Utilization of N-Bromosuccinimide (NBS) as a Brominating Agent

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for α-bromination of carbonyl compounds, offering a safer and more selective alternative to liquid bromine. shodhsagar.comresearchgate.net The reaction of acetophenones with NBS can be facilitated by a catalyst, such as p-toluenesulfonic acid (p-TsOH), in a suitable solvent like acetonitrile. shodhsagar.com Research has shown that this reaction is often unsuccessful at room temperature but can proceed under reflux or with photochemical initiation in the absence of a catalyst. shodhsagar.com The use of NBS is highlighted as an economical and specific method for adding bromine to the alpha carbon of ketones. researchgate.net It is a solid, easy-to-handle reagent that can be employed in various chemical methodologies. researchgate.net

Advanced and Green Synthetic Approaches

Ultrasound-Assisted Synthesis Protocols

Ultrasound has emerged as a non-conventional energy source that can enhance reaction rates and improve yields in organic synthesis. asianpubs.org The ultrasound-assisted synthesis of α-bromo aromatic ketones, including this compound, has been successfully demonstrated using NBS as the brominating agent. asianpubs.org This method offers several advantages, including reduced reaction times (typically 15-20 minutes), mild reaction conditions, and high yields. asianpubs.org The process involves sonicating a mixture of the substituted acetophenone and NBS in a suitable reaction medium. asianpubs.org

One-Pot Synthetic Routes from Precursors

One-pot syntheses offer a streamlined approach by combining multiple reaction steps into a single procedure, thereby avoiding the isolation of intermediates and reducing waste. A one-pot method for the synthesis of α-bromoacetophenones has been developed using bromodimethylsulfonium bromide (BDMS) in the presence of MgO nanoparticles, yielding products in moderate to superior yields. researchgate.net Another versatile one-pot strategy involves the synthesis of α-bromoketones from secondary alcohols using ammonium (B1175870) bromide and Oxone®. rsc.org While not explicitly detailed for this compound, these one-pot methodologies represent a promising avenue for its efficient synthesis.

Environmentally Benign Reaction Media (e.g., Aqueous Systems, PEG-400)

The use of environmentally benign solvents is a cornerstone of green chemistry. For the synthesis of α-bromo aromatic ketones, researchers have explored the use of water and polyethylene (B3416737) glycol (PEG-400) as reaction media. asianpubs.org A particularly effective approach involves the use of a mixture of PEG-400 and water (1:2) for the ultrasound-assisted bromination of acetophenones with NBS. asianpubs.org This method avoids the use of hazardous organic solvents and toxic catalysts, simplifies the work-up procedure, and provides high yields. asianpubs.org The combination of ultrasound and green solvents presents a powerful and sustainable method for the synthesis of compounds like this compound.

Research Findings on the Synthesis of α-Bromo Aromatic Ketones

| Synthetic Method | Brominating Agent | Catalyst/Conditions | Substrate | Product | Yield | Reference |

| Direct Bromination | Bromine | Anhydrous Aluminum Chloride | 4-Benzyloxyacetophenone | 2-bromo-1-(4-benzyloxy-phenyl)-ethanone | Not Specified | prepchem.comprepchem.com |

| Direct Bromination | Bromine | Ethyl Ether | 1-(2,4-dichlorophenyl)ethanone | 2-Bromo-1-(2,4-dichlorophenyl)ethanone | Not Specified | prepchem.com |

| NBS Bromination | N-Bromosuccinimide | p-Toluenesulfonic Acid | Acetophenone | α-Bromoacetophenone | High | shodhsagar.com |

| Ultrasound-Assisted | N-Bromosuccinimide | Ultrasound (25 kHz), PEG-400/Water (1:2), 80°C | 2'-Bromoacetophenone | This compound | Not Specified | asianpubs.org |

| One-Pot Synthesis | Bromodimethylsulfonium Bromide | MgO Nanoparticles | Acetophenones | α-Bromoacetophenones | Moderate to Superior | researchgate.net |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of α-bromoacetophenones, including this compound, hinges on the careful control of reaction parameters. Key factors that are manipulated to enhance yield and selectivity include temperature, the choice of solvent, and the catalytic system employed.

Temperature and solvent are pivotal in controlling the rate and selectivity of the α-bromination of ketones. The selection of an appropriate solvent system can influence the solubility of reactants and reagents, as well as the reaction pathway.

Temperature Effects: The reaction temperature for the bromination of acetophenone derivatives can range from ice-cold conditions to elevated temperatures, often up to 90°C. Lower temperatures are sometimes used to control the exothermic nature of bromination and to improve selectivity, while higher temperatures can increase the reaction rate.

For instance, in a study on the bromination of various acetophenone derivatives using pyridine (B92270) hydrobromide perbromide, the effect of temperature was systematically investigated. It was observed that below 80°C, the reaction yield was relatively low. However, increasing the temperature to 90°C significantly improved the yield. A further increase in temperature led to a slight decrease in yield, potentially due to the formation of undesired by-products like dibrominated compounds. nih.gov For the synthesis of 4-chloro-α-bromo-acetophenone, 90°C was determined to be the optimal temperature. nih.govresearchgate.net In other protocols, reactions are initiated under ice cooling to manage the initial reactivity before proceeding.

Solvent Effects: The choice of solvent is crucial and depends on the brominating agent and catalyst used. Common solvents include:

Acetic Acid: Often used as a solvent and an acidic catalyst, it is effective for brominations using agents like pyridine hydrobromide perbromide. nih.govresearchgate.net

Ethers: Solvents like diethyl ether or 1,4-dioxane are frequently used, particularly when elemental bromine is the reagent. prepchem.comgoogle.com

Water: Some greener synthetic methods utilize water as a solvent, especially when using a combination of a bromate (B103136) and a bisulfite as the brominating system. This approach offers advantages in terms of cost and environmental impact. google.com

Solvent-Free Conditions: Mechanochemical methods, where reactants are ground together in the absence of a solvent, have been shown to be highly efficient for the α-bromination of acetophenone, achieving high yields in a very short time. scielo.br

The interplay between temperature and solvent is critical for optimizing the synthesis. The following table, based on data for the bromination of 4-chloroacetophenone, illustrates how temperature can influence product yield in a given solvent system.

| Temperature (°C) | Yield (%) | Notes |

|---|---|---|

| < 80 | Relatively Low | Incomplete reaction or slow reaction rate. |

| 90 | Optimal | Highest yield achieved. |

| > 90 | Slight Decrease | Potential formation of dibrominated by-products. |

The choice of the brominating agent and any associated catalyst is arguably the most important factor in determining the efficiency and selectivity of the α-bromination.

Brominating Agents and Catalysts: Several systems are commonly employed for the α-bromination of acetophenones:

Elemental Bromine (Br₂): This is the classic reagent for α-bromination. The reaction is often catalyzed by an acid, such as hydrobromic acid (HBr), which is generated in situ. scielo.br Solvents like diethyl ether or acetic acid are common. prepchem.comyoutube.com

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent than elemental bromine, which makes it easier to handle and often prevents over-bromination. scielo.br These reactions are typically catalyzed by a radical initiator or an acid, such as p-toluenesulfonic acid. scielo.br

Pyridine Hydrobromide Perbromide (C₅H₅N·HBr·Br₂): This solid, stable reagent is a convenient source of bromine and is effective for the selective α-bromination of ketones in a solvent like acetic acid. nih.govresearchgate.net

Sodium Bromate (NaBrO₃) and Sodium Bisulfite (NaHSO₃): This system allows for the in situ generation of bromine in an aqueous medium. It is considered a greener alternative to using elemental bromine or organic solvents and shows high regioselectivity for the α-position. google.com

Sodium Bromide (NaBr) and Potassium Persulfate (K₂S₂O₈): This combination uses bromide as the bromine source and a strong oxidant (persulfate) to generate the active brominating species. This method can be tuned to selectively produce either mono- or di-bromoacetophenones. researchgate.net

The efficiency of these systems varies depending on the substrate. For acetophenones with electron-donating or withdrawing groups on the phenyl ring, the choice of catalyst and brominating agent is critical to prevent competing reactions on the aromatic ring. The following table summarizes various catalyst systems used for the α-bromination of acetophenone derivatives.

| Brominating Agent/Catalyst System | Typical Solvent | Key Advantages | Reference |

|---|---|---|---|

| Bromine (Br₂) / Acid Catalyst | Diethyl ether, Acetic Acid | Classic, widely used method. | prepchem.comscielo.br |

| N-Bromosuccinimide (NBS) / p-Toluenesulfonic acid | (Often solvent-free) | Milder, selective, easy to handle, efficient under mechanochemical conditions. | scielo.br |

| Pyridine Hydrobromide Perbromide | Acetic Acid | Solid reagent, good selectivity, high yields. | nih.govresearchgate.net |

| Sodium Bromate / Sodium Bisulfite | Water | Green chemistry approach, high regioselectivity, inexpensive reagents. | google.com |

| Sodium Bromide / Potassium Persulfate | Ethyl acetate, Acetic acid | Allows for selective mono- or di-bromination. | researchgate.net |

Chemical Reactivity and Transformation Pathways of 2 Bromo 1 2 Bromophenyl Ethanone

Nucleophilic Substitution Reactions at the α-Carbon

The presence of a bromine atom on the carbon adjacent to the carbonyl group (the α-carbon) makes this position highly electrophilic. The electron-withdrawing nature of the carbonyl group enhances the susceptibility of the α-carbon to nucleophilic substitution reactions. This reactivity is a cornerstone of the synthetic utility of α-halo ketones.

Reactions with Amine Nucleophiles

Primary and secondary amines readily react with α-bromo ketones like 2-bromo-1-(2-bromophenyl)ethanone in a nucleophilic substitution reaction. libretexts.org The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic α-carbon, displacing the bromide ion and forming a new carbon-nitrogen bond. This reaction typically proceeds under basic conditions to neutralize the hydrogen bromide generated. The initial product of this reaction is an α-amino ketone. It's important to note that with primary amines, there is a possibility of further reaction to form secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts if an excess of the α-bromo ketone is used. libretexts.org

Table 1: Representative Nucleophilic Substitution with Amine Nucleophiles

| Reactant 1 | Nucleophile | Product |

|---|---|---|

| 2-Bromo-1-phenylethanone | Aniline | 2-Anilino-1-phenylethanone |

| 2-Bromo-1-(4-chlorophenyl)ethanone | Imidazole | 2-(1H-Imidazol-1-yl)-1-(4-chlorophenyl)ethanone |

This table presents representative reactions of analogous α-bromo ketones to illustrate the expected reactivity.

Reactions with Thiol Nucleophiles

Thiol nucleophiles, which are sulfur analogs of alcohols, are potent nucleophiles and react readily with this compound. The reaction mechanism is analogous to that with amines, involving the attack of the sulfur atom on the α-carbon to displace the bromide ion. This leads to the formation of α-thio ketones. A particularly significant reaction in this category is the Hantzsch thiazole (B1198619) synthesis. nanobioletters.comerdogan.edu.tr In this reaction, an α-bromo ketone reacts with a thioamide, such as thiourea, which serves as the thiol nucleophile. nanobioletters.comerdogan.edu.tr

The initial nucleophilic substitution is followed by an intramolecular cyclization and dehydration to form a thiazole ring, a heterocyclic motif prevalent in many biologically active molecules. nanobioletters.comerdogan.edu.trnih.gov

Formation of New Carbon-Nitrogen and Carbon-Sulfur Bonds

The nucleophilic substitution reactions at the α-carbon of this compound are fundamental for the creation of new carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds. As detailed in the preceding sections, the reaction with amines directly forges a C-N bond, leading to the synthesis of α-amino ketones. Similarly, the reaction with thiols results in the formation of a C-S bond, yielding α-thio ketones.

The celebrated Hantzsch thiazole synthesis is a prime example of the formation of both C-N and C-S bonds in a single synthetic sequence starting from an α-bromo ketone and a thioamide. nanobioletters.comerdogan.edu.tr This powerful transformation allows for the construction of complex heterocyclic systems from relatively simple starting materials.

Table 2: Hantzsch Thiazole Synthesis with an Analogous α-Bromo Ketone

| α-Bromo Ketone | Thioamide | Product |

|---|---|---|

| 2-Bromoacetophenone (B140003) | Thiourea | 2-Amino-4-phenylthiazole |

This table illustrates a classic example of the Hantzsch thiazole synthesis. nanobioletters.com

Carbonyl Group Reactivity and Transformations

The carbonyl group in this compound is another key site for chemical transformations, primarily involving reduction to an alcohol or oxidation to a carboxylic acid derivative.

Reduction Reactions to Alcohol Derivatives

The ketone functionality of this compound can be selectively reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comchemguide.co.uk Sodium borohydride is a milder reducing agent and is often preferred as it can selectively reduce ketones in the presence of other functional groups. masterorganicchemistry.comchemguide.co.uk The reaction involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol, 2-bromo-1-(2-bromophenyl)ethanol. masterorganicchemistry.comchemguide.co.uk

Table 3: Representative Reduction of an Analogous Ketone

| Starting Material | Reducing Agent | Product |

|---|---|---|

| 2-Butanone | Sodium Borohydride (NaBH₄) | 2-Butanol |

This table shows a typical reduction of a ketone to a secondary alcohol. vaia.com

Oxidation Reactions to Carboxylic Acid Derivatives

While the oxidation of α-bromo ketones can be complex, it is possible to oxidize the carbonyl group to a carboxylic acid derivative under specific conditions. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can cleave the bond between the carbonyl carbon and the α-carbon, leading to the formation of a carboxylic acid. In the case of this compound, this would be expected to yield 2-bromobenzoic acid. However, the presence of the bromine atoms can influence the reaction pathway, and careful control of reaction conditions is necessary to achieve the desired product.

Electrophilic Aromatic Substitution on the Bromophenyl Moiety

The reactivity of the bromophenyl ring in this compound towards electrophilic aromatic substitution (EAS) is dictated by the electronic effects of its two substituents: the bromine atom and the bromoacetyl group (-C(O)CH₂Br). The bromine atom is a deactivating, yet ortho, para-directing substituent due to the interplay between its electron-withdrawing inductive effect and electron-donating resonance effect. Conversely, the bromoacetyl group is a strong deactivating and meta-directing group because of its significant electron-withdrawing inductive and resonance effects.

The orientation of incoming electrophiles is a result of the combined directing effects of these two groups. The bromoacetyl group directs incoming electrophiles to the C4 and C6 positions (meta to itself), while the bromine atom at C2 directs to the C3, C5 (ortho), and C6 (para) positions. The positions activated by one group and deactivated by the other will be less favored. Therefore, the most likely positions for electrophilic attack are C4 and C6, which are meta to the strongly deactivating bromoacetyl group and ortho/para to the less deactivating bromo group.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the outcomes can be predicted based on the reactivity of analogous compounds. For instance, the nitration of the related compound 1-(2-bromophenyl)ethanone has been shown to yield 1-(5-bromo-2-nitrophenyl)ethanone. This indicates that substitution occurs at the position para to the bromine and meta to the acetyl group.

Derivatization Chemistry and Functionalization Strategies

The presence of two reactive sites, the α-bromo ketone and the substituted phenyl ring, makes this compound a valuable precursor for a variety of functionalization strategies. The α-bromine atom is a good leaving group, readily participating in nucleophilic substitution reactions, which is key to the construction of more elaborate molecules.

Construction of Complex Organic Scaffolds

A primary application of this compound is in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. Its ability to act as a bis-electrophile allows for the construction of various ring systems through condensation reactions with dinucleophiles.

A prominent example is the Hantzsch thiazole synthesis, where α-halo ketones react with a thioamide, such as thiourea, to form a thiazole ring. In the case of this compound, this reaction provides a direct route to 2-amino-4-(2-bromophenyl)thiazole. This scaffold is of significant interest in medicinal chemistry.

Another important application is the synthesis of quinoxalines, a class of nitrogen-containing heterocycles with diverse biological activities. The reaction of this compound with o-phenylenediamine (B120857) (1,2-diaminobenzene) leads to the formation of 2-(2-bromophenyl)quinoxaline through a cyclocondensation reaction. researchgate.net This transformation is often efficient and can be performed under catalyst-free conditions. researchgate.net

The following table summarizes key derivatization reactions for the construction of complex organic scaffolds starting from this compound and related α-bromoacetophenones.

| Starting Material | Reagent(s) | Resulting Scaffold | Reaction Type |

| This compound | Thiourea | 2-Amino-4-(2-bromophenyl)thiazole | Hantzsch Thiazole Synthesis |

| This compound | o-Phenylenediamine | 2-(2-bromophenyl)quinoxaline | Quinoxaline Synthesis |

| 2-Bromoacetophenones | Thioacetamide | 2-Methyl-4-arylthiazoles | Hantzsch Thiazole Synthesis nih.gov |

| 2-Bromoacetophenones | Diethylacetylenedicarboxylate | Thiazolidinone derivatives | Cycloaddition mdpi.com |

Spectroscopic and Structural Elucidation of 2 Bromo 1 2 Bromophenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In the case of phenacyl bromides, the chemical shifts (δ) of the protons are influenced by their proximity to electron-withdrawing groups like the carbonyl and bromine atoms. ias.ac.inrsc.org

For the parent compound, 2-bromoacetophenone (B140003), the methylene (B1212753) protons (-CH₂Br) typically appear as a singlet around δ 4.47 ppm. rsc.org The aromatic protons exhibit complex splitting patterns in the range of δ 7.28 to 7.60 ppm, characteristic of a substituted benzene (B151609) ring. chemicalbook.com The exact chemical shifts and coupling constants depend on the substitution pattern on the aromatic ring. ias.ac.in

Table 1: Representative ¹H NMR Data for 2-Bromo-1-(substituted-phenyl)ethanones

| Compound | Solvent | Aromatic Protons (δ, ppm) | -CH₂Br Protons (δ, ppm) |

| 2-Bromo-1-phenylethanone rsc.org | CDCl₃ | 7.50 (t, J = 8.0 Hz), 7.61 (t, J = 7.6 Hz), 7.98 (d, J = 7.6 Hz) | 4.47 (s) |

| 2-Bromo-1-(2-bromophenyl)ethanone | CDCl₃ | 7.20-7.80 (m) | 4.50 (s) |

| 2-Bromo-1-(4-bromophenyl)ethanone | CDCl₃ | 7.63 (d, J = 8.8 Hz), 7.85 (d, J = 8.8 Hz) | 4.42 (s) |

| 2-Bromo-1-(2-chlorophenyl)ethanone sigmaaldrich.com | CDCl₃ | 7.30-7.75 (m) | 4.65 (s) |

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference. Coupling constants (J) are in Hertz (Hz). s = singlet, d = doublet, t = triplet, m = multiplet.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shift of a carbon nucleus is sensitive to its hybridization and the electronegativity of the atoms attached to it. libretexts.org

In this compound, the carbonyl carbon (C=O) is typically observed as a downfield signal around 190-200 ppm. researchgate.netscribd.com The carbon of the -CH₂Br group appears at a higher field, generally in the range of 30-40 ppm. The aromatic carbons show multiple signals in the region of 120-140 ppm, with the carbon attached to the bromine atom appearing at a distinct chemical shift. libretexts.org

Table 2: Representative ¹³C NMR Data for 2-Bromo-1-(substituted-phenyl)ethanones

| Compound | Solvent | C=O (δ, ppm) | -CH₂Br (δ, ppm) | Aromatic Carbons (δ, ppm) |

| 2-Bromo-1-phenylethanone chemicalbook.com | CDCl₃ | 191.4 | 31.0 | 128.8, 128.9, 133.9, 134.2 |

| This compound | CDCl₃ | ~192 | ~35 | ~127-135 |

| 2-Bromo-1-(4-bromophenyl)ethanone | CDCl₃ | 190.5 | 30.8 | 129.5, 132.2, 132.8 |

| 2-Bromo-1-(2-chlorophenyl)ethanone | CDCl₃ | ~193 | ~36 | ~127-133 |

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chemguide.co.uk When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺). chemguide.co.uk This ion and its fragments are then separated based on their mass-to-charge ratio (m/z). libretexts.org

For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight (277.941 g/mol ). nist.gov Due to the presence of two bromine atoms, characteristic isotopic patterns for M, M+2, and M+4 will be observed, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation patterns for phenacyl bromides involve cleavage of the C-C bond between the carbonyl group and the methylene group (α-cleavage), leading to the formation of a benzoyl cation or a substituted benzoyl cation. libretexts.orglibretexts.org Another typical fragmentation is the loss of a bromine radical. youtube.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. ias.ac.in This technique is crucial for confirming the molecular formula of this compound and its derivatives, distinguishing them from other compounds with the same nominal mass. For instance, the exact mass of this compound (C₈H₆Br₂O) is 275.8785 Da, which can be precisely measured by HRMS.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spcmc.ac.in Different functional groups vibrate at characteristic frequencies, resulting in specific absorption bands in the IR spectrum.

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1680-1700 cm⁻¹. libretexts.orgspcmc.ac.in The exact position of this band can be influenced by conjugation with the aromatic ring. libretexts.org Other characteristic absorptions include those for the C-Br stretching vibrations, which are found in the fingerprint region at lower wavenumbers, and the aromatic C-H and C=C stretching vibrations. vscht.cz

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1680 - 1700 |

| Aromatic C=C | Stretch | 1580 - 1600, 1450 - 1500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (-CH₂) | Stretch | 2850 - 2960 |

| C-Br | Stretch | 500 - 700 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. chemicalbook.com This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

Applications of 2 Bromo 1 2 Bromophenyl Ethanone in Organic Synthesis

Key Precursor in Heterocyclic Compound Synthesis

2-Bromo-1-(2-bromophenyl)ethanone is a valuable and versatile building block in the field of organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both an α-bromo ketone and a brominated phenyl ring, allows for a variety of cyclization strategies, making it a key precursor for several important heterocyclic systems.

Synthesis of Pyrazoles and Related Systems

Pyrazoles are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities. researchgate.netnih.gov this compound can be utilized as a starting material for the synthesis of substituted pyrazoles. The general strategy involves the reaction of the α-bromo ketone moiety with hydrazine (B178648) derivatives. This condensation reaction typically proceeds to form the pyrazole (B372694) ring system. researchgate.netorganic-chemistry.orgdeepdyve.com The presence of the bromo substituent on the phenyl ring offers a handle for further functionalization of the resulting pyrazole derivatives, allowing for the creation of diverse molecular libraries for screening purposes.

For instance, the reaction of 2-bromo-1-(aryl)ethanones with thiosemicarbazide (B42300) derivatives is a known method for synthesizing thiazole-containing pyrazoles. cu.edu.eg While the specific use of this compound is not explicitly detailed in this context, the general reactivity pattern is applicable.

Formation of Cinnolinones

While direct synthesis of cinnolinones from this compound is not extensively documented, its derivatives can be precursors to these heterocyclic systems. Cinnolinones are bicyclic aromatic compounds that are of interest in medicinal chemistry. The synthesis of cinnolinones often involves the cyclization of ortho-substituted phenyl derivatives. The bromo and ketone functionalities on this compound could be chemically modified to introduce the necessary groups for a subsequent cyclization to form the cinnolinone scaffold.

Role in Triazole Chemistry

Triazoles are another important class of nitrogen-containing heterocycles with diverse applications, including in pharmaceuticals and materials science. researchgate.net this compound can serve as a precursor for the synthesis of triazole derivatives. The α-bromo ketone functionality can react with various nitrogen-containing nucleophiles, which can then be elaborated to form the triazole ring. For example, derivatives of α-bromo ketones are known to react with compounds containing the 1,2,4-triazole (B32235) moiety to form more complex structures. The "click chemistry" approach, specifically the Huisgen 1,3-dipolar cycloaddition, is a prominent method for synthesizing 1,2,3-triazoles, and while not directly starting from this compound, its derivatives can be incorporated into molecules that participate in such reactions. nih.gov

Synthesis of Benzofuran (B130515) Derivatives

Benzofuran derivatives are prevalent in many natural products and pharmacologically active compounds. nih.govijpsr.com this compound is a key intermediate in the synthesis of certain benzofuran derivatives. One common synthetic route involves the reaction of a substituted phenol (B47542) with an α-bromo ketone, followed by an intramolecular cyclization to form the benzofuran ring. The specific substitution pattern of this compound makes it suitable for creating 2-substituted benzofurans. For example, the reaction of an appropriate phenol with this compound can lead to an ether intermediate, which upon cyclization, yields the benzofuran core. The bromine atom on the phenyl ring can be retained for further modifications or can be involved in the cyclization process itself under certain reaction conditions. researchgate.netmdpi.comjocpr.com

Table 1: Examples of Heterocyclic Systems Synthesized from this compound or its Analogs

| Heterocyclic System | General Synthetic Strategy | Key Reactants |

|---|---|---|

| Pyrazoles | Condensation/cyclization | Hydrazine derivatives |

| Cinnolinones | Multi-step synthesis involving functional group manipulation and cyclization | - |

| Triazoles | Reaction with triazole-containing nucleophiles or precursors for click chemistry | Azides, alkynes (for click chemistry) |

| Benzofurans | Reaction with a phenol followed by intramolecular cyclization | Substituted phenols |

Intermediate in Pharmaceutical and Agrochemical Synthesis

The utility of this compound extends to the synthesis of intermediates for the pharmaceutical and agrochemical industries. echemi.comchemnet.com Its reactive nature allows for its incorporation into larger, more complex molecules with potential biological activity.

The α-bromo ketone moiety is a versatile functional group that can undergo a variety of transformations, including nucleophilic substitution and condensation reactions, to build molecular complexity. For instance, α-bromo ketones are used in the synthesis of various pharmaceutical ingredients. An analog, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, is a key intermediate in the production of the antiplatelet drug Prasugrel. innospk.com This highlights the importance of α-bromo ketones in constructing drug molecules.

Similarly, in the agrochemical sector, heterocyclic compounds derived from intermediates like this compound are of interest for their potential pesticidal or herbicidal properties. The synthesis of novel pyrazole and triazole derivatives, for which this compound is a precursor, is an active area of research in the development of new agrochemicals. nih.govresearchgate.net

Ligand Precursor for Catalytic Applications

The synthesis of custom ligands for metal catalysts is a crucial aspect of modern catalysis. This compound can serve as a precursor for the synthesis of ligands bearing specific structural features. The ketone functionality can be used to introduce chelating groups, while the brominated phenyl ring can be modified through cross-coupling reactions to attach other coordinating moieties.

For example, the ketone can be converted to an imine or an amine, which can then coordinate to a metal center. The bromine atom on the phenyl ring can participate in reactions like the Suzuki or Buchwald-Hartwig coupling to introduce phosphine (B1218219) or nitrogen-based ligands. While specific examples detailing the use of this compound as a ligand precursor are not abundant in the literature, its chemical functionalities make it a plausible starting material for the design and synthesis of novel ligands for various catalytic applications. nih.gov

Building Block for Advanced Organic Molecules

This compound is a valuable reagent in organic synthesis, primarily utilized as a versatile building block for constructing more complex molecular architectures. Its utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic substitution. This dual reactivity makes it a key precursor, particularly in the synthesis of fused heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.

As an α-haloketone, this compound is a classic component in reactions that form heterocyclic rings. orgsyn.org Its structure allows for the strategic introduction of a substituted phenyl ring into a new molecular framework.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 49851-55-0 sigmaaldrich.comechemi.comachemblock.com |

| Molecular Formula | C₈H₆Br₂O sigmaaldrich.comechemi.comachemblock.com |

| Molecular Weight | 277.94 g/mol echemi.comachemblock.com |

| IUPAC Name | 2-bromo-1-(2-bromophenyl)ethan-1-one sigmaaldrich.comachemblock.com |

| Synonyms | 2-Bromo-2'-bromoacetophenone, 2-Bromophenacyl bromide echemi.com |

| Physical Form | Liquid or Solid or Semi-solid sigmaaldrich.com |

A significant application of this building block is in the synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold. This bicyclic aromatic system is the core of numerous pharmacologically active compounds, including well-known drugs like Zolpidem and Alpidem. rsc.org The synthesis is typically achieved through a cyclocondensation reaction between a substituted 2-bromoacetophenone (B140003) and a 2-aminopyridine (B139424) derivative. nanobioletters.com

Research has demonstrated that this synthetic method is robust and tolerates a wide variety of substituents on the phenacyl bromide reactant, leading to a diverse library of imidazo[1,2-a]pyridine derivatives in good to excellent yields. arkat-usa.org Studies often utilize ultrasound irradiation to promote the reaction, enhancing rates and yields under environmentally benign conditions using solvents like PEG-400. arkat-usa.org The reaction between 2-aminopyridine and various substituted 2-bromoacetophenones highlights the versatility of this synthetic route. For instance, the reaction proceeds efficiently even with sterically hindered starting materials like 2-bromo-1-(2-chlorophenyl)ethan-1-one. arkat-usa.org The resulting chloro-substituted product is particularly valuable as it allows for further molecular elaboration through transition-metal-catalyzed cross-coupling reactions. arkat-usa.org

The table below details research findings from the synthesis of various 2-phenyl-imidazo[1,2-a]pyridines, demonstrating the scope of the reaction with different α-bromo-acetophenones.

Table 2: Research Findings: Synthesis of 2-Aryl-Imidazo[1,2-a]pyridine Derivatives

| Starting α-Bromoacetophenone | Product | Yield (%) |

|---|---|---|

| 2-Bromo-1-phenylethanone (2-Bromoacetophenone) | 2-Phenyl-imidazo[1,2-a]pyridine | 78 arkat-usa.org |

| 2-Bromo-1-(4-chlorophenyl)ethanone | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 95 arkat-usa.org |

| 2-Bromo-1-(4-fluorophenyl)ethanone | 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine | 70 arkat-usa.org |

| 2-Bromo-1-(2-chlorophenyl)ethan-1-one | 2-(2-Chlorophenyl)imidazo[1,2-a]pyridine | 79 arkat-usa.org |

| 2-Bromo-1-(4-nitrophenyl)ethanone | 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine | 55 arkat-usa.org |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 67 arkat-usa.org |

General Reaction Conditions: 2-aminopyridine (0.5 mmol), substituted 2-bromoacetophenone (0.5 mmol), NaHCO₃ (1 equiv), PEG-400 (1.0 mL), sonication at 60% amplitude (20 kHz) for 30 min. arkat-usa.org

The ability to readily construct the imidazo[1,2-a]pyridine core using building blocks like this compound underscores its importance in synthetic programs aimed at discovering new therapeutic agents.

Biological Activity and Medicinal Chemistry Aspects of 2 Bromo 1 2 Bromophenyl Ethanone Derivatives

Anticancer Activities and Cytotoxic Effects

Derivatives of brominated acetophenones have demonstrated notable cytotoxic effects against a range of human cancer cell lines. Research indicates that these compounds can induce cell death and inhibit proliferation, highlighting their potential as scaffolds for new anticancer drugs.

A series of brominated acetophenone (B1666503) derivatives has been evaluated for cytotoxic activity against several human tumor cell lines, including breast adenocarcinoma (MCF-7), alveolar adenocarcinoma (A549), colorectal adenocarcinoma (Caco-2), and prostate adenocarcinoma (PC3). farmaciajournal.com One particular derivative, compound 5c in the study, showed remarkable cytotoxicity across all tested cancer cell lines. farmaciajournal.com It registered IC₅₀ values below 10 µg/mL for both MCF-7 and PC3 cells, an IC₅₀ of 11.80 ± 0.89 µg/mL for A549 cells, and 18.40 ± 4.70 µg/mL for Caco-2 cells. farmaciajournal.com Notably, this derivative exhibited low cytotoxicity against the normal human breast epithelial cell line MCF12F, suggesting a degree of selectivity for cancer cells. farmaciajournal.com

Other studies on related structures, such as derivatives of 2-amino-1-(4-bromophenyl)ethanone, have also confirmed their anticancer potential. Certain derivatives were found to be potent against the HCT-116 colon carcinoma cell line. Similarly, derivatives of 2-Bromo-1-(4-fluorophenyl)ethanone have shown cytotoxicity against HCT-116 and HeLa cells. nbinno.com The anticancer effects of some derivatives are linked to the induction of apoptosis.

Table 1: Cytotoxic Efficacy of a Brominated Acetophenone Derivative (Compound 5c) Against Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC₅₀ Value (µg/mL) | Reference |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | <10 | farmaciajournal.com |

| A549 | Alveolar Adenocarcinoma | 11.80 ± 0.89 | farmaciajournal.com |

| Caco-2 | Colorectal Adenocarcinoma | 18.40 ± 4.70 | farmaciajournal.com |

| PC3 | Prostate Adenocarcinoma | <10 | farmaciajournal.com |

| HCT-116 | Colon Carcinoma | Data indicates significant potency |

The performance of these emerging compounds has been benchmarked against established chemotherapy drugs. For instance, a series of 2-amino-1,4-naphthoquinone-benzamides, derived from structures similar to 2-amino-1-(4-bromophenyl)ethanone, demonstrated significant potency against breast cancer cell lines like MDA-MB-231. Some of these derivatives were reported to be over 78 times more effective than the standard chemotherapy drug cisplatin. In another study, certain derivatives showed significantly lower IC₅₀ values against the HCT-116 colon carcinoma cell line than the standard drug 5-fluorouracil, indicating promising anticancer potential.

Antimicrobial Activities

Derivatives of 2-Bromo-1-(2-bromophenyl)ethanone, particularly those incorporating heterocyclic systems like 1,2,4-triazole (B32235), have been a focus of research for developing new antimicrobial agents.

Studies on 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates have demonstrated their activity against a panel of standard bacterial test strains. zsmu.edu.ua These compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. zsmu.edu.ua The results showed that converting the acid form of these derivatives into their dimethylammonium salts led to an increase in antimicrobial effect. zsmu.edu.ua

Similarly, other triazole derivatives have shown broad-spectrum activity, with MIC values ranging from 0.24 to 3.9 µg/mL against bacteria such as E. coli, Yersinia pseudotuberculosis, P. aeruginosa, S. aureus, Enterococcus faecalis, and Bacillus cereus. researchgate.net

Table 2: Antibacterial Spectrum of this compound Derivatives

| Bacterial Strain | Gram Type | Activity Observed | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Yes | researchgate.net, zsmu.edu.ua |

| Enterococcus faecalis | Gram-positive | Yes | researchgate.net |

| Bacillus cereus | Gram-positive | Yes | researchgate.net |

| Escherichia coli | Gram-negative | Yes | researchgate.net, zsmu.edu.ua |

| Pseudomonas aeruginosa | Gram-negative | Moderate | researchgate.net, zsmu.edu.ua |

| Yersinia pseudotuberculosis | Gram-negative | Yes | researchgate.net |

| Mycobacterium smegmatis | Acid-fast | Yes | researchgate.net |

The antifungal potential of these derivatives is also significant. Research on 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates showed that certain compounds in this series possess a potent antifungal effect against Candida albicans. zsmu.edu.ua The most active compounds identified in this study were the dimethylammonium salts of the parent acids. zsmu.edu.ua

Another study on a novel derivative, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, reported potent activity against 63 clinical isolates of Candida. nih.gov For most of the clinical strains of C. albicans, the Minimum Inhibitory Concentration (MIC) values ranged from 0.00195 to 0.0078 μg/mL. nih.gov At a concentration of 32 μg/mL, this compound exhibited fungicidal activity against nine of the tested Candida strains. nih.gov Furthermore, related amide derivatives, such as 2-bromo-N-phenylacetamide, have shown a fungicidal effect against fluconazole-resistant Candida species, with a MIC of 32 µg/mL and a Minimum Fungicidal Concentration (MFC) of 64 µg/mL for the majority of strains tested. researchgate.net

Table 3: Antifungal Properties of 2-Bromo-1-phenylethanone Derivatives

| Fungal Strain | Derivative Type | Observed Activity (MIC/MFC) | Reference |

|---|---|---|---|

| Candida albicans | 1,2,4-Triazole derivative | Potent antifungal effect | zsmu.edu.ua |

| Candida albicans | Sulfonyl derivative | MIC: 0.00195-0.0078 µg/mL | nih.gov |

| Candida spp. (Fluconazole-resistant) | Amide derivative | MIC: 32 µg/mL; MFC: 64 µg/mL | researchgate.net |

| Saccharomyces cerevisiae | 1,2,4-Triazole derivative | Yes | researchgate.net |

Enzyme Inhibition Studies

Derivatives of 2-Bromo-1-(phenyl)ethanone have been investigated as inhibitors of various enzymes, which is often the mechanism underlying their biological activities.

For example, 2-Bromo-2'-methoxyacetophenone has been identified as an irreversible inhibitor of MurA, an enzyme essential for bacterial cell wall synthesis in E. coli. medchemexpress.com It exhibits an IC₅₀ value of 0.38 μM, making it a candidate for antibacterial research. medchemexpress.com

In the context of cancer therapy, derivatives of 2-Bromo-1-(4-fluorophenyl)ethanone have shown potential as aromatase inhibitors. nbinno.com Aromatase is a key enzyme in the production of estrogen, and its inhibition is a vital strategy in treating hormone-dependent cancers like breast cancer. nbinno.com

Furthermore, a series of indolizine (B1195054) derivatives, synthesized from substituted phenacyl bromides, were evaluated for their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme. nih.gov One such derivative emerged as a promising COX-2 inhibitor with an IC₅₀ of 5.84 µM, which was more potent than the standard anti-inflammatory drug indomethacin (B1671933) (IC₅₀ = 6.84 µM) in the same assay. nih.gov

Table 4: Enzyme Inhibition by Derivatives of 2-Bromo-1-phenylethanone

| Enzyme Target | Derivative Class | Biological Relevance | Finding | Reference |

|---|---|---|---|---|

| MurA | Methoxyacetophenone | Antibacterial | Irreversible inhibitor (IC₅₀ = 0.38 µM) | medchemexpress.com |

| Aromatase | Fluorophenyl ethanone (B97240) | Anticancer (Hormone-dependent) | Promising in vitro inhibition | nbinno.com |

| Cyclooxygenase-2 (COX-2) | Indolizine | Anti-inflammatory | Potent inhibitor (IC₅₀ = 5.84 µM) | nih.gov |

Interaction with Specific Enzymes (e.g., Aromatase, Carbonic Anhydrase II)

Derivatives of brominated phenyl ethanones have been investigated for their inhibitory effects on key enzymes implicated in various diseases.

Aromatase: Aromatase, a crucial enzyme in estrogen biosynthesis, is a significant target in the treatment of hormone-dependent breast cancer. Bromoacetoxy derivatives of androstenedione (B190577) have been synthesized and evaluated as active site-directed inhibitors of human placental aromatase. nih.gov Among a series of these compounds, 6α-bromoacetoxy androstenedione emerged as a potent inhibitor. nih.gov Most of the synthesized bromoacetates demonstrated time-dependent inhibition of aromatase, a characteristic of irreversible inhibitors. nih.gov This inactivation was shown to be preventable by the presence of the natural substrate, androstenedione, suggesting a competitive binding mechanism at the active site. nih.gov Kinetic studies of 6β-bromo-17β-bromoacetoxy androstenedione revealed an apparent inhibition constant (Ki) of 25 µM and an inactivation rate constant (kinact) of 0.027 min-1. nih.gov

Carbonic Anhydrase II: Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Novel bromophenols, derived from the demethylation of (2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone and its brominated analogues, have shown inhibitory activity against human cytosolic carbonic anhydrase II (hCA II). nih.gov These compounds exhibited IC50 values ranging from 0.7 to 372 µM, indicating a wide spectrum of inhibitory potency. nih.gov The effectiveness of these bromophenols as hCA II inhibitors suggests their potential as lead compounds for developing new therapeutic agents. nih.govnih.gov

Table 1: Inhibitory Activity of Bromophenol Derivatives against hCA II

| Compound | IC50 (µM) against hCA II |

| (2-Bromo-3,4-dimethoxyphenyl)(3,4-dimethoxyphenyl)methanone derivatives | 0.7 - 372 |

This table is interactive. You can sort and filter the data.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the aromatic ring, as well as the type of halogen present.

Influence of Substituent Position and Halogen Type on Bioactivity

The position of substituents on the phenyl ring plays a critical role in the biological activity of these compounds. For instance, in the context of electrophilic aromatic bromination, the directing effects of existing substituents are well-established. mdpi.com Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. dalalinstitute.com This regioselectivity is crucial in synthesizing derivatives with specific substitution patterns to optimize their interaction with biological targets.

Proposed Mechanism of Biological Action

The biological effects of this compound and its derivatives are believed to be mediated through several chemical mechanisms at the molecular level.

Electrophilic Aromatic Substitution in Biological Systems

The core mechanism of action for many of these compounds involves their ability to participate in electrophilic aromatic substitution (EAS) reactions within a biological milieu. libretexts.orgresearchgate.net The benzene (B151609) ring, being electron-rich, is susceptible to attack by electrophiles. dalalinstitute.com The presence of bromine, a halogen, on the phenyl ring can influence the reactivity of the aromatic system. While halogens are deactivating, they are ortho-, para-directing in EAS reactions. libretexts.orglumenlearning.com This reactivity allows these molecules to potentially interact with and modify biological macromolecules. The general mechanism involves the formation of a resonance-stabilized carbocation intermediate, known as a Wheland or arenium ion, followed by the loss of a proton to restore aromaticity. mdpi.comlibretexts.orglumenlearning.com

Formation of Covalent Bonds with Nucleophilic Sites on Proteins

A key aspect of the mechanism of action for α-haloketones, including this compound, is their ability to act as alkylating agents. The carbon atom bearing the bromine is electrophilic and susceptible to nucleophilic attack by amino acid residues on proteins, such as cysteine. This can lead to the formation of a stable covalent bond between the derivative and the protein. nih.gov This irreversible binding can inactivate enzymes or disrupt protein-protein interactions, forming the basis for their therapeutic or toxic effects. nih.gov The proximity-enhanced reactivity between an unnatural amino acid and a nearby cysteine has been demonstrated to form a new type of covalent linkage in proteins. nih.gov

Antioxidant Activity of Derivatives

Table 2: Antioxidant Activity of a Bromophenol Derivative (Compound 25)

| Assay | Activity |

| Fe³⁺-TPTZ Reducing Ability | 2.455 ± 0.004 (Absorbance at 700 nm) |

| Comparison to Standards | Higher than BHA, BHT, Trolox, α-Tocopherol |

This table is interactive. You can sort and filter the data.

Computational Chemistry and Theoretical Investigations of 2 Bromo 1 2 Bromophenyl Ethanone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for examining the electronic and structural characteristics of molecules like 2-Bromo-1-(2-bromophenyl)ethanone. researchgate.net By focusing on the electron density rather than the complex wavefunction, DFT offers a computationally efficient yet accurate method for predicting molecular properties. tandfonline.com

Optimized Molecular Geometry and Electronic States

DFT calculations, often employing methods like B3LYP, are used to determine the optimized molecular geometry of this compound. researchgate.netnih.gov These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. For instance, in similar acetophenone (B1666503) derivatives, the intracyclic C-C-C angles have been observed to be in the range of 118-120°. nih.gov The planarity of the ethanone (B97240) group relative to the benzene (B151609) ring is a key structural feature that can be precisely determined. nih.gov

Electronic state calculations provide information on the total energy, thermodynamic properties, and the distribution of electrons within the molecule. researchgate.net This allows for a detailed understanding of the molecule's ground state and excited states.

Below is a table showcasing typical geometric parameters that can be obtained through DFT optimization for a molecule similar in structure.

| Parameter | Value |

| C-C (ring) | ~1.39 Å |

| C-C (side chain) | ~1.51 Å |

| C=O | ~1.22 Å |

| C-Br (ring) | ~1.90 Å |

| C-Br (side chain) | ~1.95 Å |

| C-C-C (ring) | ~120° |

| C-C=O | ~120° |

| O=C-C | ~120° |

| C-C-Br | ~110° |

Table 1: Representative Optimized Geometric Parameters

Vibrational Spectra Analysis (FT-IR, FT-Raman)

Theoretical vibrational analysis using DFT is crucial for interpreting experimental FT-IR and FT-Raman spectra. nih.govnih.gov By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands. iosrjournals.org These assignments are often aided by Potential Energy Distribution (PED) analysis. nih.gov

A scaling factor is typically applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, leading to better agreement with experimental data. nih.goviosrjournals.org The analysis helps in identifying characteristic vibrations such as C-H stretching, C=O stretching, C-C stretching of the phenyl ring, and C-Br stretching modes. iosrjournals.orgnist.gov

The table below presents a sample of theoretical and experimental vibrational frequencies for characteristic functional groups in a related molecule.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H aromatic stretching | 3100-3000 | 3080 |

| C=O stretching | 1700-1680 | 1690 |

| C-C aromatic stretching | 1600-1450 | 1585, 1470 |

| C-H bending | 1450-1300 | 1440, 1360 |

| C-Br stretching | 700-600 | 650 |

Table 2: Sample Vibrational Frequencies

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and stability. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of kinetic stability. researchgate.net A smaller gap suggests higher reactivity and lower stability.

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized on the bromophenyl ring, while the LUMO may be centered around the carbonyl group and the adjacent carbon atom.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Table 3: Representative HOMO-LUMO Energies

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.deresearchgate.net It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals. wisc.edu This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, and understanding charge delocalization. researchgate.netnumberanalytics.com

By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can estimate the stabilization energy associated with these delocalization effects. numberanalytics.com For this compound, NBO analysis can elucidate the delocalization of electron density from the phenyl ring and the bromine atoms to the carbonyl group, which influences the molecule's reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites of a molecule. researchgate.net It visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values. researchgate.net Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

In this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a prime site for electrophilic attack. Conversely, the carbon atom of the carbonyl group and the hydrogen atoms would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. amazonaws.com This method is instrumental in drug discovery and design. While specific receptor-ligand interactions for this compound are not extensively detailed in the provided context, the general methodology involves docking the molecule into the active site of a target protein to predict its binding affinity and mode of interaction. amazonaws.com The results of such studies can provide insights into the potential biological activity of the compound.

Future Directions and Emerging Research Avenues for 2 Bromo 1 2 Bromophenyl Ethanone

Greener Pathways: Sustainable and Atom-Economical Synthesis

The future of chemical synthesis lies in the development of environmentally benign processes, and the production of 2-Bromo-1-(2-bromophenyl)ethanone is no exception. Researchers are increasingly focusing on creating novel synthetic routes that prioritize sustainability and atom economy. primescholars.com Atom economy, a concept central to green chemistry, emphasizes the maximization of atoms from the starting materials that are incorporated into the final product, thereby minimizing waste. rsc.org

Traditional bromination methods often involve the use of stoichiometric amounts of bromine, leading to the formation of undesirable by-products. Future synthetic strategies will likely focus on catalytic approaches, employing environmentally friendly catalysts to improve reaction efficiency and reduce waste streams. rsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, also presents a promising avenue for enhancing the sustainability of producing α-bromoketones like this compound. rsc.org

Table 1: Comparison of Synthetic Reaction Types and Atom Economy

| Reaction Type | Atom Economy | Description |

| Addition | High | All reactant atoms are incorporated into the final product. rsc.org |

| Rearrangement | 100% | Atoms within a molecule are reorganized. rsc.org |

| Substitution | Moderate | A portion of the reactant molecule is replaced, generating by-products. primescholars.com |

| Elimination | Low | Atoms are removed from a molecule, leading to significant by-products. primescholars.com |

This table illustrates the intrinsic atom economy of different reaction classes, highlighting the drive towards addition and rearrangement reactions for greener chemical synthesis.

Expanding the Chemical Toolbox: New Derivatization Pathways

The reactivity of the bromine atoms and the ketone functional group in this compound makes it a valuable precursor for a wide range of chemical transformations. Future research will undoubtedly explore new derivatization pathways to synthesize a diverse array of novel compounds with unique properties and applications.

The development of new catalytic systems will enable more selective and efficient modifications of the this compound scaffold. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce various substituents at the bromine-bearing positions, leading to a vast library of new derivatives. sigmaaldrich.com Furthermore, the ketone group can be targeted for a variety of reactions, including reductions, additions, and condensations, to further expand the chemical space accessible from this starting material. The synthesis of novel heterocyclic compounds, which often exhibit significant biological activity, is a particularly promising area of exploration. sigmaaldrich.cn

Unlocking Therapeutic Potential: Advanced Biological Activity Screening

Derivatives of brominated compounds have shown promise in various therapeutic areas. solubilityofthings.com A key future direction for this compound research is the systematic and high-throughput screening of its derivatives for a wide range of biological activities. This will involve testing these compounds against various cellular and molecular targets to identify potential drug candidates.

Modern screening techniques, such as high-throughput screening (HTS), allow for the rapid evaluation of large compound libraries. By combining HTS with advanced cellular imaging and biochemical assays, researchers can identify compounds that modulate specific biological pathways or protein functions. For example, derivatives could be screened for their potential as enzyme inhibitors, receptor modulators, or anti-proliferative agents. medchemexpress.com Identifying the specific molecular targets of active compounds will be crucial for understanding their mechanism of action and for guiding further drug development efforts. medchemexpress.com

The Digital Revolution in Drug Discovery: Machine Learning and AI Integration

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of drug discovery. nih.govmdpi.com These powerful computational tools can be leveraged to accelerate the discovery and development of new drugs based on the this compound scaffold.

ML models can be trained on existing data to predict the biological activity and physicochemical properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govyoutube.com This in silico screening can significantly reduce the time and cost associated with traditional drug discovery pipelines. youtube.com Furthermore, generative AI models can be used to design entirely new molecules with desired properties, expanding the chemical space for exploration beyond what is currently accessible through traditional methods. schrodinger.comgithub.io The use of AI can also aid in the prediction of synthetic routes and reaction outcomes, further streamlining the drug development process. arxiv.orgsoton.ac.uk

A Greener Footprint: Investigating Environmental Fate and Biodegradability

As with any chemical compound, understanding the environmental impact of this compound and its derivatives is of paramount importance. Future research must address the environmental considerations and biodegradability of these substances to ensure their safe and sustainable use.

Studies on the environmental fate of brominated organic compounds have shown that their persistence and potential for bioaccumulation can be a concern. nih.gov Therefore, it is crucial to investigate the degradation pathways of this compound in various environmental compartments, such as soil and water. env-health.org Research into the photochemical and microbial degradation of this compound will provide valuable insights into its environmental persistence. nih.govmdpi.com The development of quantitative structure-activity relationship (QSAR) models can also help predict the environmental properties of new derivatives, allowing for the design of more biodegradable and environmentally friendly compounds. nih.gov

Q & A

Q. Methodology :

- Bromination Protocols : A common method involves brominating acetophenone derivatives using bromine (Br₂) in chloroform (CHCl₃) under reflux. For example, 1-(2-bromophenyl)ethanone can be treated with Br₂ in CHCl₃, followed by sequential washing with NaHCO₃ (to neutralize excess Br₂) and sodium thiosulfate (to remove residual bromine). Recrystallization from diethyl ether (Et₂O) yields high-purity product (85% yield) .

- Reaction Monitoring : Use TLC or GC-MS to track reaction progress. Optimize stoichiometry (e.g., 1:1 molar ratio of substrate to Br₂) to minimize by-products like dibrominated species.

Q. Key Data :

| Parameter | Value/Procedure | Source |

|---|---|---|

| Solvent | CHCl₃ | |

| Reaction Time | 30 minutes | |

| Purification | Et₂O recrystallization | |

| Yield | 85% |

Basic: What are the recommended storage conditions to ensure compound stability?

Q. Methodology :

- Temperature : Store at 2–8°C in a sealed container to prevent thermal degradation .

- Atmosphere : Maintain under inert gas (e.g., nitrogen) to avoid moisture absorption and oxidation .

- Compatibility : Avoid contact with strong bases or oxidizing agents. Use glass or chemically resistant polymer containers.

Safety Note : Always use desiccants in storage environments to mitigate hygroscopicity .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Q. Methodology :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in solvents like ethanol. Analyze using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and intermolecular interactions .

- Hydrogen Bonding Analysis : Identify weak C–H···O/Br interactions and π-π stacking using graph-set motifs (e.g., R₁²(7), R₂²(8)) to map 2D/3D packing patterns .

Q. Key Findings :

- Planar molecular sheets stabilized by Br···O interactions (3.2–3.5 Å) .

- Melting point: 128°C (correlates with crystallinity) .

Advanced: What analytical techniques validate synthetic success and purity?

Q. Methodology :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.0 ppm, carbonyl C=O at ~190 ppm).

- FT-IR : Detect C=O stretching (~1680 cm⁻¹) and C–Br vibrations (~550 cm⁻¹).

- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify purity (>98%).

Contradictions : Discrepancies in reported melting points (e.g., 128°C vs. literature values) may arise from polymorphic forms. SC-XRD resolves this .

Advanced: How does the bromine substituent influence reactivity in nucleophilic substitution reactions?

Q. Methodology :

- Mechanistic Studies : The C–Br bond acts as a leaving group, enabling SN₂ reactions with nucleophiles (e.g., amines, thiols). Kinetic studies (e.g., using NaSPh in DMSO) reveal rate dependence on solvent polarity and steric hindrance .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict activation energies for substitution pathways, validated by experimental yields .

Application : Synthesize derivatives for drug discovery (e.g., fungicides via imidazole coupling) .

Basic: What safety protocols are critical when handling this compound?

Q. Methodology :

- PPE : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles .

- Ventilation : Use fume hoods for synthesis/purification steps. Install emergency showers/eyewash stations .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Toxicology Note : Limited data on chronic exposure; assume acute toxicity (oral LD₅₀ < 300 mg/kg) and handle per GHS Category 2 .

Advanced: How can conflicting spectral data be resolved during structural elucidation?

Q. Methodology :

- Cross-Validation : Compare experimental NMR/IR with computational predictions (e.g., using Gaussian09).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₈H₅Br₂O, MW = 293.94 g/mol) with <2 ppm error .

- X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., para vs. ortho bromine) .

Advanced: What are the challenges in scaling up synthesis without compromising yield?

Q. Methodology :

- Process Optimization : Replace CHCl₃ with greener solvents (e.g., DCM) for easier large-scale handling .

- Catalysis : Explore CuBr₂ as a catalyst to enhance regioselectivity and reduce bromine waste .

- Continuous Flow Systems : Improve heat dissipation and reaction control, reducing side reactions .

Data Contradictions : Batch vs. flow systems may show divergent yields (e.g., 85% batch vs. 78% flow), necessitating kinetic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.